
7-Methylquinoline-8-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold .科学的研究の応用
Excited-State Double Proton Transfer
Tang et al. (2011) studied 7-Hydroxyquinoline-8-carboxylic acid, which undergoes excited-state intramolecular double proton transfer (ESIDPT). This leads to a quinolinone-like tautomer emission. This research demonstrates the compound's potential in understanding intramolecular proton transfer mechanisms in the electronic excited state (Tang et al., 2011).
Antibacterial Properties
Al-Hiari et al. (2007) explored the antibacterial properties of 8-nitrofluoroquinolone derivatives. The research involved the synthesis of various derivatives and their evaluation against gram-positive and gram-negative bacteria, highlighting the compound's potential in antibacterial applications (Al-Hiari et al., 2007).
Photolabile Protecting Group
Fedoryak and Dore (2002) described the use of 8-bromo-7-hydroxyquinoline (BHQ) as a photolabile protecting group for carboxylic acids. BHQ's high quantum efficiency and sensitivity to multiphoton-induced photolysis make it a valuable tool in the study of biological messengers (Fedoryak & Dore, 2002).
Electrochemistry and Spectroelectrochemistry
Sokolová et al. (2015) conducted a study on the electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids. This research offers insights into the oxidation mechanisms of hydroxyquinolines, valuable for understanding their electron transfer efficiency in biosystems (Sokolová et al., 2015).
Photodegradation in Aqueous Solutions
Pinna and Pusino (2012) examined the photodegradation of quinolinecarboxylic herbicides in aqueous solutions, offering valuable insights into environmental degradation processes and the photostability of related compounds (Pinna & Pusino, 2012).
C-H Bond Functionalization
Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This research highlights the compound's potential in organic synthesis and pharmaceutical development (Shabashov & Daugulis, 2010).
作用機序
Target of Action
Quinoline compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives can influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Methylquinoline-8-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
特性
IUPAC Name |
7-methylquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14;/h2-6H,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBJVKYGOGSJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

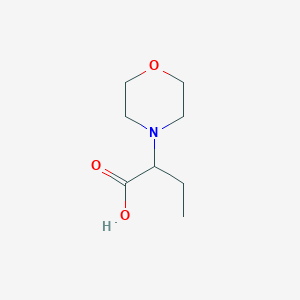
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2925313.png)
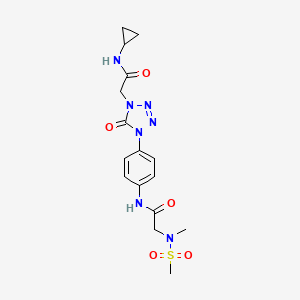
![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2925319.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)
![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)
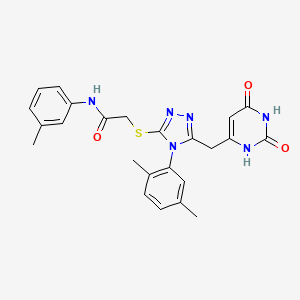
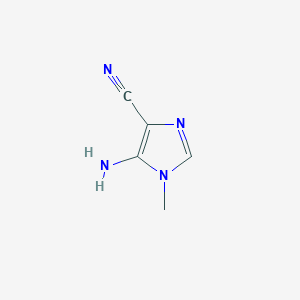
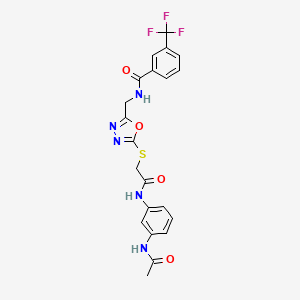
![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)